4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate
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Overview
Description
4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate is a complex organic compound that features a naphthalene ring, an amide linkage, and an iodobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate typically involves multiple steps:
Formation of the Naphthalen-1-YL Amine: This can be achieved through the reduction of naphthalen-1-yl nitro compounds using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Acylation: The naphthalen-1-yl amine is then acylated with acetic anhydride to form the corresponding acetamide.
Imination: The acetamide is reacted with formaldehyde and an amine to form the imine derivative.
Esterification: The final step involves the esterification of the imine derivative with 2-iodobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the imine group, converting it back to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The iodobenzoate ester can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized naphthalene derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodobenzoate: A simpler ester with similar reactivity but lacking the naphthalene and imine functionalities.
Naphthalen-1-yl acetamide: Contains the naphthalene and acetamide groups but lacks the iodobenzoate ester.
4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl benzoate: Similar structure but without the iodine atom.
Uniqueness
The uniqueness of 4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the iodine atom also makes it useful for certain types of radiolabeling studies in biological research.
Properties
Molecular Formula |
C26H20IN3O3 |
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Molecular Weight |
549.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(naphthalen-1-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C26H20IN3O3/c27-23-10-4-3-9-22(23)26(32)33-20-14-12-18(13-15-20)16-29-30-25(31)17-28-24-11-5-7-19-6-1-2-8-21(19)24/h1-16,28H,17H2,(H,30,31)/b29-16+ |
InChI Key |
GHOVWWSDHDKHGN-MUFRIFMGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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